molecular formula C20H20ClN3OS B15166145 N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide

Cat. No.: B15166145
M. Wt: 385.9 g/mol
InChI Key: OSKSOQKPKVLUKM-UHFFFAOYSA-N
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Description

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C20H20ClN3OS. This compound is known for its unique structure, which includes a quinazoline ring system substituted with a phenyl group and a chloro atom, as well as a butyl group attached to the acetamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Substitution Reactions: The phenyl and chloro substituents are introduced through electrophilic aromatic substitution reactions.

    Thioether Formation: The sulfanyl group is introduced by reacting the quinazoline derivative with a suitable thiol compound.

    Acetamide Formation: The final step involves the reaction of the intermediate compound with butylamine to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of advanced catalysts, high-throughput reactors, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Butyl-2-[(6-chloro-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is unique due to its combination of a quinazoline ring system with a sulfanyl group and an acetamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H20ClN3OS

Molecular Weight

385.9 g/mol

IUPAC Name

N-butyl-2-(6-chloro-2-phenylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C20H20ClN3OS/c1-2-3-11-22-18(25)13-26-20-16-12-15(21)9-10-17(16)23-19(24-20)14-7-5-4-6-8-14/h4-10,12H,2-3,11,13H2,1H3,(H,22,25)

InChI Key

OSKSOQKPKVLUKM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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